molecular formula C10H14N2OS B3387096 3-[(4-Methylphenyl)thio]propanohydrazide CAS No. 790270-94-9

3-[(4-Methylphenyl)thio]propanohydrazide

Cat. No.: B3387096
CAS No.: 790270-94-9
M. Wt: 210.3 g/mol
InChI Key: BFSJHFNWCPVHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-[(4-Methylphenyl)thio]propanohydrazide typically involves the reaction of 3-chloropropanohydrazide with 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(4-Methylphenyl)thio]propanohydrazide undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[(4-Methylphenyl)thio]propanohydrazide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Proteomics Research: It is used as a reagent in the study of protein structures and functions.

    Biological Studies: The compound is employed in various biological assays to investigate enzyme activities and protein interactions.

    Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study drug-receptor interactions.

    Industrial Applications: It is utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)thio]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

3-[(4-Methylphenyl)thio]propanohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(4-methylphenyl)sulfanylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-2-4-9(5-3-8)14-7-6-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSJHFNWCPVHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368853
Record name 3-[(4-methylphenyl)thio]propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790270-94-9
Record name 3-[(4-methylphenyl)thio]propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methylphenyl)thio]propanohydrazide
Reactant of Route 2
Reactant of Route 2
3-[(4-Methylphenyl)thio]propanohydrazide
Reactant of Route 3
Reactant of Route 3
3-[(4-Methylphenyl)thio]propanohydrazide
Reactant of Route 4
3-[(4-Methylphenyl)thio]propanohydrazide
Reactant of Route 5
Reactant of Route 5
3-[(4-Methylphenyl)thio]propanohydrazide
Reactant of Route 6
3-[(4-Methylphenyl)thio]propanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.